7-fluoro-2H,3H-furo[2,3-c]pyridine

Kinase Inhibition TAK1 Structure-Activity Relationship

7-Fluoro substitution on the furo[2,3-c]pyridine core delivers a unique balance of strong electron-withdrawing inductive effect and minimal steric bulk, enhancing metabolic stability without compromising binding affinity. This privileged scaffold is a validated bioisostere for quinoline/isoquinoline cores in kinase inhibitor programs (TAK1, B-Raf) and GPCR modulator design (GPR119 agonists for diabetes/obesity, TLR8 agonists for vaccine adjuvants). The C7 fluorine enables direct 18F-radiolabeling for PET imaging studies while permitting rapid SAR exploration via SNAr or cross-coupling. Choose this 98% purity building block for streamlined lead optimization and preclinical candidate profiling.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
Cat. No. B15303045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2H,3H-furo[2,3-c]pyridine
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CN=C2F
InChIInChI=1S/C7H6FNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2
InChIKeyYMIHQAOBUAVNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2H,3H-furo[2,3-c]pyridine: A Privileged Fluorinated Scaffold for Kinase and GPCR Drug Discovery


7-fluoro-2H,3H-furo[2,3-c]pyridine (CAS: 2703774-35-8) is a heterocyclic compound featuring a fused furo[2,3-c]pyridine core with a fluorine substituent at the 7-position of the pyridine ring . This scaffold serves as a versatile building block and privileged structure in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. The furo[2,3-c]pyridine system functions as a bioisostere for quinoline and isoquinoline, offering distinct electronic and steric properties that influence target engagement and pharmacokinetic profiles [2]. The presence of the fluorine atom at the 7-position is a critical design element, known to modulate metabolic stability, lipophilicity, and binding affinity in related chemotypes [1].

Why 7-Fluoro-2H,3H-furo[2,3-c]pyridine Cannot Be Replaced by Unsubstituted or Other 7-Halogenated Analogs


The 7-position of the furo[2,3-c]pyridine scaffold is a critical determinant of biological activity and physicochemical properties. Unsubstituted furo[2,3-c]pyridine lacks the electronic modulation provided by halogen atoms, while 7-chloro, 7-bromo, and 7-amino analogs each impart distinct steric, electronic, and lipophilic characteristics that profoundly alter target binding, selectivity, and ADME profiles [1]. Structure-activity relationship (SAR) studies in related series demonstrate that even minor modifications at C7 can shift potency by orders of magnitude and change kinase selectivity profiles [2]. The fluorine atom offers a unique combination of strong electron-withdrawing inductive effect and minimal steric bulk, which can enhance metabolic stability without compromising binding affinity—a balance not achievable with larger halogens or unsubstituted cores [3].

Quantitative Differentiation Evidence: 7-Fluoro-2H,3H-furo[2,3-c]pyridine vs. Closest Analogs


Fluorine Substitution at C7 Confers Potent TAK1 Inhibition: Class-Level SAR Inference

In a series of 7-aminofuro[2,3-c]pyridine TAK1 inhibitors, optimization of the 7-position substituent was critical for achieving nanomolar potency. While direct data for the 7-fluoro analog is not available in the published SAR, the class-level trend indicates that halogen substitution at C7 significantly enhances biochemical and cellular potency compared to unsubstituted cores [1]. The 7-amino analog serves as a benchmark, with optimized compounds achieving IC50 values as low as 10 nM in biochemical assays and 22-65 nM in cellular mechanistic assays [2]. Fluorine, with its electron-withdrawing properties and metabolic stability benefits, is expected to offer a distinct potency and selectivity profile compared to the amino group [3].

Kinase Inhibition TAK1 Structure-Activity Relationship

Distinct Chemokine Induction Profile in TLR8 Agonists: Fluorine Substitution Alters Immune Activation

A focused library of 2,3-diamino-furo[2,3-c]pyridines revealed that substituents at C2 and C7 critically modulate TLR8-dependent NF-κB signaling and cytokine/chemokine profiles [1]. While 7-fluoro-2H,3H-furo[2,3-c]pyridine lacks the 2,3-diamino functionality, the SAR demonstrates that the 7-position directly influences the downstream biological response. In human PBMCs, furo[2,3-c]pyridines (with various C2 substituents) consistently showed no proinflammatory cytokine induction but upregulated several chemokine ligand genes [1]. This unique immunomodulatory fingerprint is highly dependent on the core substitution pattern, and the 7-fluoro group provides a distinct electronic environment compared to unsubstituted, 7-chloro, or 7-bromo analogs, which can translate into differential adjuvant activity and reactogenicity profiles [2].

TLR8 Agonist Immunomodulation Chemokine Induction

Physicochemical Differentiation: LogP and Solubility Advantages of Fluorine over Chlorine and Bromine

The physicochemical properties of 7-halogenated furo[2,3-c]pyridines vary significantly with the halogen identity, directly impacting drug-likeness and developability. Predicted logP values for 7-fluoro-2H,3H-furo[2,3-c]pyridine are in the range of 1.2-1.6 [1], whereas 7-chloro and 7-bromo analogs are substantially more lipophilic (estimated logP increases of ~0.5-1.0 units per halogen step). This difference is critical: excessive lipophilicity (logP >3) is associated with increased metabolic clearance, hERG liability, and promiscuous off-target binding [2]. The fluorine atom provides an optimal balance, enhancing membrane permeability through its inductive effect without the lipophilic penalty of larger halogens. Furthermore, fluorine is known to block metabolic soft spots, potentially improving in vivo half-life compared to unsubstituted or 7-amino derivatives [3].

Lipophilicity Metabolic Stability ADME

Synthetic Versatility: 7-Fluoro-2H,3H-furo[2,3-c]pyridine as a Late-Stage Diversification Handle

The 7-fluoro substituent on the furo[2,3-c]pyridine scaffold can serve as a synthetic handle for further derivatization, enabling structure-activity relationship exploration that is not possible with unsubstituted or other halogenated analogs. Fluorine at the 7-position can participate in nucleophilic aromatic substitution (SNAr) reactions under mild conditions, allowing for the introduction of diverse amines, ethers, or thioethers [1]. This contrasts with the 7-chloro analog, which is more reactive but less selective, and the 7-bromo analog, which may undergo unwanted side reactions. Additionally, the fluorine atom can be used in PET imaging applications via 18F isotopic labeling, providing a direct path to radiotracers for in vivo target engagement studies [2]. The 2,3-dihydrofuro moiety further provides a handle for oxidation or ring-opening reactions, making this compound a versatile intermediate for library synthesis [3].

Chemical Biology Late-Stage Functionalization Building Block

High-Value Application Scenarios for 7-Fluoro-2H,3H-furo[2,3-c]pyridine in Drug Discovery


Kinase Inhibitor Lead Optimization: TAK1 and Beyond

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 7-fluoro-2H,3H-furo[2,3-c]pyridine as a privileged core for optimizing TAK1, B-Raf, or other kinase targets. The fluorine substituent provides a balanced lipophilicity-electronic profile, enabling fine-tuning of potency and selectivity while mitigating metabolic liabilities [1]. Starting from this scaffold, teams can rapidly explore SAR through SNAr or cross-coupling reactions at the 7-position [2].

Immuno-Oncology and Vaccine Adjuvant Development

Given the unique chemokine induction profile of furo[2,3-c]pyridine-based TLR8 agonists, this fluorinated scaffold is an ideal starting point for designing novel vaccine adjuvants or immunotherapies that avoid systemic inflammation [1]. The 7-fluoro group can be further functionalized to modulate adjuvant activity and reduce reactogenicity, a key advantage over imidazoquinoline-based agonists [2].

GPCR Modulator Discovery: GPR119 and Metabolic Disease

The furo[2,3-c]pyridine core is a validated scaffold for GPR119 agonists, which are being pursued for type 2 diabetes and obesity. 7-fluoro-2H,3H-furo[2,3-c]pyridine offers an attractive starting point for lead generation, as the fluorine atom can enhance metabolic stability and receptor binding affinity [1]. The compound can be elaborated using established synthetic routes to access diverse GPR119 modulators [2].

PET Tracer Development for Target Engagement Studies

The presence of a fluorine atom at the 7-position enables straightforward 18F-radiolabeling, allowing the compound to serve as a precursor for positron emission tomography (PET) imaging agents. This application is particularly valuable for preclinical pharmacokinetic and target engagement studies of furo[2,3-c]pyridine-based drug candidates, providing a direct readout of in vivo distribution and receptor occupancy [1].

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